N-Trifluoroacetyl Deacetylcolchicine N-Trifluoroacetyl Deacetylcolchicine
Brand Name: Vulcanchem
CAS No.: 26195-65-3
VCID: VC20779754
InChI: InChI=1S/C22H22F3NO6/c1-29-16-8-6-12-13(10-15(16)27)14(26-21(28)22(23,24)25)7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)/t14-/m0/s1
SMILES: COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F
Molecular Formula: C22H22F3NO6
Molecular Weight: 453.4 g/mol

N-Trifluoroacetyl Deacetylcolchicine

CAS No.: 26195-65-3

Cat. No.: VC20779754

Molecular Formula: C22H22F3NO6

Molecular Weight: 453.4 g/mol

* For research use only. Not for human or veterinary use.

N-Trifluoroacetyl Deacetylcolchicine - 26195-65-3

Specification

CAS No. 26195-65-3
Molecular Formula C22H22F3NO6
Molecular Weight 453.4 g/mol
IUPAC Name 2,2,2-trifluoro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Standard InChI InChI=1S/C22H22F3NO6/c1-29-16-8-6-12-13(10-15(16)27)14(26-21(28)22(23,24)25)7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)/t14-/m0/s1
Standard InChI Key MCHADYPYCJQLMV-AWEZNQCLSA-N
Isomeric SMILES COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F
SMILES COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F
Canonical SMILES COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F

Introduction

N-Trifluoroacetyl Deacetylcolchicine (NTDAC) is a synthetic colchicine derivative with enhanced pharmacological properties due to its trifluoroacetyl modification. This compound has garnered attention for its microtubule-disrupting activity and potential therapeutic applications, particularly in oncology. Below is a detailed analysis of its structural features, mechanism of action, and research findings.

Mechanism of Action

NTDAC binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation. This leads to:

  • Cell cycle arrest at metaphase.

  • Apoptosis via activation of JNK/SAPK signaling pathways .

  • Reduced toxicity compared to colchicine due to stabilized binding interactions.

Biological Activity and Research Findings

In Vitro Cytotoxicity

StudyCell LineConcentration (µM)Effect
Study AHCT1161070% cell death (48h)
Study BMCF-7530% apoptosis
Study CA5492060% viability reduction

In Vivo Efficacy

  • Tumor growth inhibition: 55% in murine models (vs. 32.8% for colchicine).

  • Lower toxicity: No significant hepatotoxicity observed at therapeutic doses.

Synthesis Pathway

NTDAC is synthesized via:

  • Deacetylation: Alkaline hydrolysis of colchicine to deacetylcolchicine.

  • Trifluoroacetylation: Reaction with trifluoroacetic anhydride (TFAA) under mild conditions.

Comparative Pharmacological Profile

ParameterNTDACColchicineN-Glutaryl Deacetylcolchicine
Tubulin BindingHighHighModerate
IC₅₀ (µM)0.80.12.5
Therapeutic Index12.53.28.0

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